1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
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Description
The compound “1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine” is a chemical with the molecular formula C12H16FNO3S . It has a molecular weight of 273.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted with a sulfonyl group that is further substituted with a 5-fluoro-2-methoxyphenyl group .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 413.7±55.0 °C and a predicted density of 1.283±0.06 g/cm3 . Its pKa is predicted to be -5.22±0.20 .Scientific Research Applications
Structural and Activity Relationship Studies
- Repaglinide and Related Hypoglycemic Derivatives: The compound has been studied for its role in the development of hypoglycemic benzoic acid derivatives, particularly in relation to Repaglinide, a medication for type 2 diabetes. Research into the structure-activity relationships of these derivatives highlights the significance of specific substituents for enhancing hypoglycemic activity, leading to the FDA and EMEA approval of Repaglinide for therapeutic use (Grell et al., 1998).
Synthesis and Application in Organic Chemistry
- Development of Sulfonated Aromatic Diamine Monomers: Novel sulfonated aromatic diamine monomers have been synthesized using derivatives related to the query compound, demonstrating improved properties for thin-film composite nanofiltration membranes. These membranes exhibit increased water flux and are effective in the treatment of dye solutions, showcasing the compound's utility in enhancing material performance for environmental applications (Liu et al., 2012).
Neuroimaging and Receptor Study
- Serotonin Receptor Imaging: Research into serotonin 1A (5-HT(1A)) receptors has utilized derivatives of the compound for positron emission tomography (PET) imaging. These studies provide insights into the receptor densities in Alzheimer's disease patients, aiding in understanding the disease's progression and developing targeted therapies (Kepe et al., 2006).
Corrosion Inhibition Studies
- Inhibition Efficiencies on Iron Corrosion: The compound has been part of a study investigating piperidine derivatives' adsorption and corrosion inhibition properties on iron. This research contributes to the understanding of how such compounds can be used to protect against metal corrosion, crucial for industrial applications (Kaya et al., 2016).
Medicinal Chemistry Applications
- Antibacterial Activity of Tetracyclic Quinolone Antibacterials: The compound's derivatives have been synthesized and evaluated for their antibacterial activity, offering insights into developing new antibiotics. The study highlights the importance of structural modifications to enhance antibacterial efficacy against various pathogens (Taguchi et al., 1992).
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S2/c1-20-12-4-3-10(14)9-13(12)22(18,19)15-7-5-11(6-8-15)21(2,16)17/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXMDWTVNXBMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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